REACTION_CXSMILES
|
[F:1][C:2]1[C:11]2[O:10][CH2:9][CH2:8][C:7](=O)[C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1>C(O)(=O)C.[Zn]>[F:1][C:2]1[C:11]2[O:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([CH3:13])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=2C(CCOC21)=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
successively rinsed with ethyl acetate (10 mL) and toluene (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2CCCOC21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.4 mol | |
AMOUNT: MASS | 233 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44303.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |